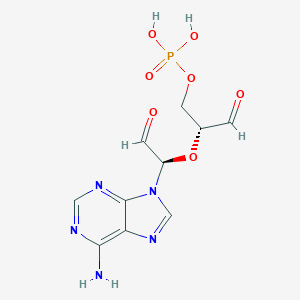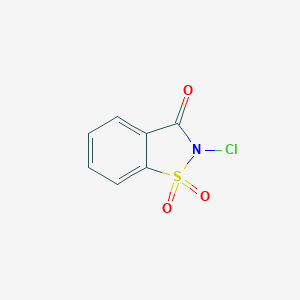
Phosphinidene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinidene is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a highly reactive molecule that contains a phosphorus atom and two hydrogen atoms. Phosphinidene has been studied extensively for its potential applications in various fields such as organic synthesis, material science, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Stability
- Phosphinidenes, a phosphorus analog of carbenes, have been synthesized and found to be stable in solid state at room temperature. These compounds, specifically (phosphino)phosphinidenes, are synthesized by irradiation-induced elimination of carbon monoxide from corresponding (phosphino)phosphaketenes. Their stability is attributed to the electronic properties of the substituents, featuring a PP multiple bond, analogous to stable singlet aminocarbenes with a nitrogen-carbon double bond (Liu, Ruiz, Munz, & Bertrand, 2016).
2. Reactivity and Transfer Reagents
- Phosphinidenes have been used as phosphinidene- and arsinidene-transfer reagents. These highly reactive compounds are known for their electronic and coordinative unsaturation and are mainly understood through trapping reactions and quantum-chemical calculations. They have been used to generate reactive terminal phosphinidene complexes and have been applied in various reactions, although often requiring harsh conditions for their preparation (Weber, 2007).
3. Generation and Application in Organophosphorus Synthesis
- The generation and application of phosphinidenes in the synthesis of organophosphorus compounds have been explored. This includes studies on electrophilic terminal phosphinidene complexes, their reactions with Lewis bases, insertion into various bonds, and cycloaddition reactions. These complexes are useful for developing new organophosphorus molecules and have applications in various synthetic routes (Mathey, 2001).
4. Novel Precursors and Synthetic Potential
- Phosphinidenes have been identified as potent precursors in synthetic chemistry. For instance, dibenzo-7-phosphanorbornadiene compounds have been investigated as sources of phosphinidene, revealing that π-donating groups are crucial for successful phosphinidene transfer. These compounds provide a new synthetic route to valuable phosphorus-containing compounds, expanding the scope of phosphinidene acceptors beyond traditional substrates (Transue et al., 2017).
5. Electronic Structure and Ligand Exchange
- Studies have shown that (phosphino)phosphinidenes react with carbon monoxide and other substrates via ligand exchange reactions, similar to transition metal complexes. These reactions are indicative of the electrophilic nature of these compounds, further demonstrated by competition experiments and Fukui function calculations (Hansmann, Jazzar, & Bertrand, 2016).
Eigenschaften
CAS-Nummer |
13967-14-1 |
|---|---|
Produktname |
Phosphinidene |
Molekularformel |
HP |
Molekulargewicht |
31.9817 g/mol |
IUPAC-Name |
λ1-phosphane |
InChI |
InChI=1S/HP/h1H |
InChI-Schlüssel |
BHEPBYXIRTUNPN-UHFFFAOYSA-N |
SMILES |
[PH] |
Kanonische SMILES |
[PH] |
Synonyme |
Phosphinidene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



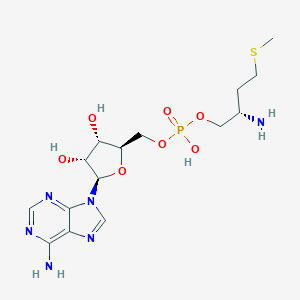
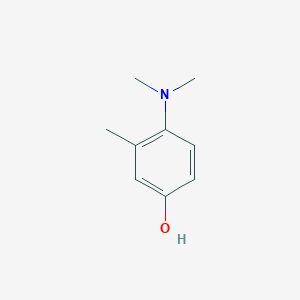

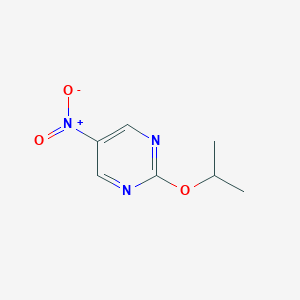
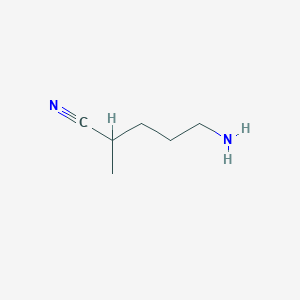
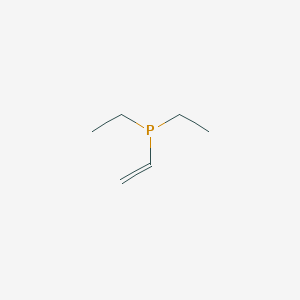
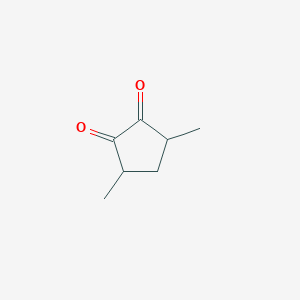
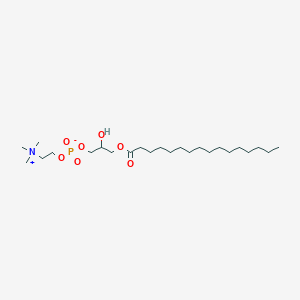
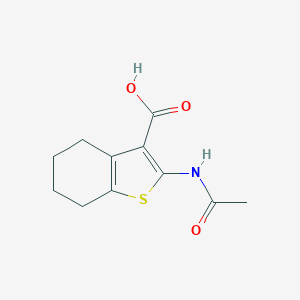
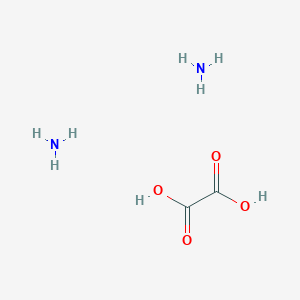
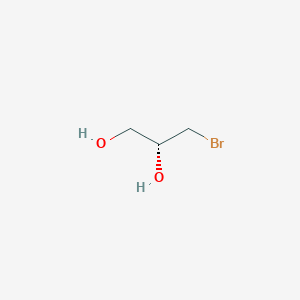
![(3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-(methylsulfanyl)pentanoic acid](/img/structure/B88798.png)
